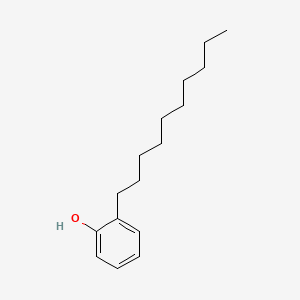
Decylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a decyl group (a ten-carbon alkyl chain). This compound is known for its surfactant properties and is widely used in various industrial applications, including the production of detergents, lubricants, and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with decene (a ten-carbon alkene) in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the this compound product .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity phenol and decene, along with a suitable acid catalyst, such as sulfuric acid or hydrofluoric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Decylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alkylbenzene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylbenzenes.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Decylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers due to its surfactant properties
Wirkmechanismus
The mechanism of action of decylphenol is primarily related to its surfactant properties. It can interact with cell membranes, disrupting their structure and function. This disruption is due to the amphiphilic nature of this compound, which allows it to insert into lipid bilayers and alter membrane permeability. Additionally, this compound can interact with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dodecylphenol: Similar to this compound but with a twelve-carbon alkyl chain.
Nonylphenol: Contains a nine-carbon alkyl chain.
Octylphenol: Contains an eight-carbon alkyl chain.
Comparison: this compound is unique due to its specific alkyl chain length, which imparts distinct surfactant properties compared to its shorter or longer chain analogs. For example, dothis compound has a longer alkyl chain, making it more hydrophobic and potentially more effective in certain applications. Nonylphenol and octylphenol, with shorter chains, may have different solubility and interaction profiles .
Eigenschaften
CAS-Nummer |
27157-66-0 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2-decylphenol |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14,17H,2-9,12H2,1H3 |
InChI-Schlüssel |
FDIPWBUDOCPIMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
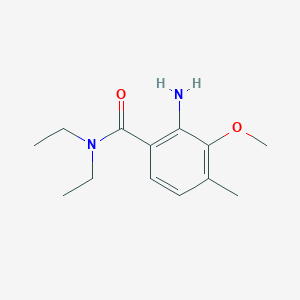
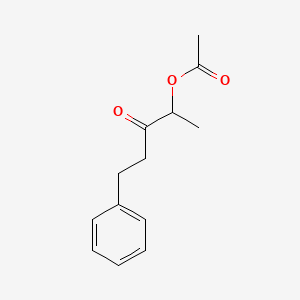
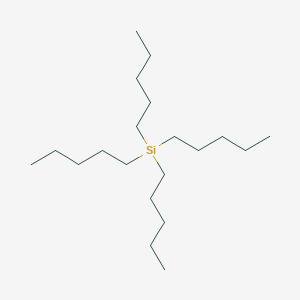
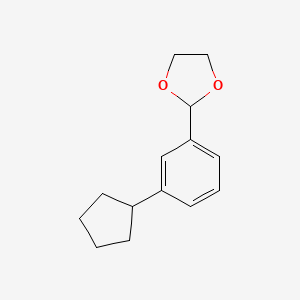
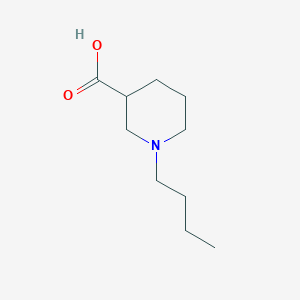
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)

![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)
![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)


![(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14145511.png)
